molecular formula C27H29NO3S B491539 N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 406474-41-7

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B491539
CAS No.: 406474-41-7
M. Wt: 447.6g/mol
InChI Key: PUBFPGMRGYRKEK-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide represents a sophisticated example of modern heterocyclic chemistry, combining multiple structural motifs within a single molecular framework. The compound's systematic nomenclature reflects its complex architecture, which incorporates a tetrahydronaphtho[1,2-b]benzofuran core system substituted with a tert-pentyl group and linked to a benzenesulfonamide moiety. The complete IUPAC designation for this compound is 2,4,6-trimethyl-N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl]benzenesulfonamide, indicating the presence of additional methyl substituents on the benzenesulfonamide ring system.

The molecular architecture demonstrates remarkable structural complexity through its fusion of aromatic and aliphatic components. The naphtho[1,2-b]benzofuran core represents a tricyclic system where a naphthalene ring system is fused to a benzofuran moiety, creating an extended conjugated framework. This heterocyclic foundation provides significant opportunities for molecular interactions and potential biological activity. The tert-pentyl substituent, specifically a 2-methylbutan-2-yl group, introduces steric bulk and lipophilic character to the molecule, potentially influencing its pharmacokinetic properties and membrane permeability.

The benzenesulfonamide component serves as both a functional group and a pharmacophore, contributing to the compound's potential biological activity. Benzenesulfonamides are well-established in medicinal chemistry for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The specific substitution pattern on the benzene ring, featuring methyl groups at positions 2, 4, and 6, creates a mesityl-type arrangement that provides additional steric protection and electronic effects.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its complex molecular structure and substantial molecular weight. The compound exhibits a molecular formula of C₃₀H₃₅NO₃S with a calculated molecular weight of 489.67 g/mol, positioning it within the range typical for pharmaceutical intermediates and bioactive compounds. This molecular weight suggests potential challenges for oral bioavailability according to Lipinski's Rule of Five, though the compound's unique structural features may provide compensating advantages in specific therapeutic applications.

The compound's structural characteristics indicate predominantly lipophilic behavior, attributed to the extensive aromatic system and the presence of multiple alkyl substituents. The tetrahydronaphtho[1,2-b]benzofuran core system contributes significant hydrophobic surface area, while the tert-pentyl group further enhances lipophilicity. This lipophilic character suggests potential for membrane penetration and distribution into lipid-rich tissues, though it may also present challenges for aqueous solubility and formulation development.

Property Value Implications
Molecular Formula C₃₀H₃₅NO₃S High molecular complexity
Molecular Weight 489.67 g/mol Moderate size for drug-like properties
Structural Classification Heterocyclic benzenesulfonamide Multiple pharmacophoric elements
Aromatic Ring Count 4 Extended conjugation system
Rotatable Bonds ~8-10 Moderate conformational flexibility

The presence of the sulfonamide functional group introduces polar characteristics that may facilitate hydrogen bonding interactions with biological targets. Benzenesulfonamides typically exhibit moderate water solubility due to the balance between their aromatic hydrophobic regions and the polar sulfonamide group. The specific substitution pattern in this compound, however, may shift this balance toward reduced aqueous solubility due to the extensive hydrophobic framework.

Historical Context of Discovery and Development

The development of this compound emerges from the convergence of several important areas in medicinal chemistry and heterocyclic synthesis. The benzofuran structural motif has been recognized since the early 20th century as a component of coal tar, with subsequent synthetic developments expanding its applications in pharmaceutical chemistry. The systematic exploration of benzofuran derivatives gained momentum through their identification in natural products and their subsequent synthetic elaboration for therapeutic applications.

Benzenesulfonamide chemistry traces its origins to the pioneering work in the early 1900s, with the development of sulfonamide antibiotics marking a watershed moment in medicinal chemistry. The recognition that benzenesulfonamide derivatives could serve as effective antimicrobial agents established this chemical class as a foundation for pharmaceutical development. The evolution from simple benzenesulfonamides to more complex derivatives reflects ongoing efforts to optimize biological activity while minimizing adverse effects.

The specific combination of structural elements present in this compound represents contemporary approaches to drug design that emphasize molecular complexity and target specificity. The integration of the naphtho[1,2-b]benzofuran core with benzenesulfonamide functionality reflects modern synthetic capabilities and the understanding that complex molecular architectures can provide enhanced selectivity and potency. This synthetic strategy aligns with current trends in medicinal chemistry that favor the construction of elaborate heterocyclic frameworks to access novel chemical space.

Recent synthetic methodologies have enabled the practical preparation of such complex molecules through advanced coupling reactions and cyclization strategies. The availability of sophisticated synthetic tools has made possible the systematic exploration of these hybrid structures, leading to compounds like this compound that combine multiple pharmacophoric elements within a single molecular entity.

Position Within Benzenesulfonamide Chemical Family

This compound occupies a distinctive position within the broader benzenesulfonamide chemical family, representing an advanced example of structural elaboration and functional integration. The benzenesulfonamide class encompasses a vast array of compounds ranging from simple aromatic sulfonamides to highly complex multi-ring systems, each designed to interact with specific biological targets. This particular compound exemplifies the evolution toward increasingly sophisticated molecular architectures that combine multiple pharmacophoric elements for enhanced biological activity.

Traditional benzenesulfonamides, such as the parent compound benzenesulfonamide itself, exhibit relatively simple structures consisting of a benzene ring directly attached to a sulfonamide group. These foundational molecules established the basic structure-activity relationships that guide the design of more complex derivatives. The progression from simple benzenesulfonamides to elaborate hybrid structures like the current compound reflects decades of medicinal chemistry research aimed at optimizing therapeutic potential while minimizing adverse effects.

The incorporation of the tetrahydronaphtho[1,2-b]benzofuran moiety distinguishes this compound from conventional benzenesulfonamides and positions it within a specialized subset that exploits heterocyclic complexity for enhanced target interaction. This structural approach aligns with contemporary drug design strategies that emphasize the construction of three-dimensional molecular frameworks capable of accessing protein binding sites with high specificity and affinity.

Structural Class Examples Key Features Therapeutic Applications
Simple Benzenesulfonamides Benzenesulfonamide Basic SO₂NH₂ functionality Antimicrobial, enzyme inhibition
Substituted Benzenesulfonamides 2,4,6-trimethylbenzenesulfonamide Enhanced steric properties Improved selectivity
Heterocyclic Benzenesulfonamides Naphtho-benzofuran derivatives Complex ring systems Target-specific interactions
Hybrid Benzenesulfonamides Current compound Multiple pharmacophores Advanced therapeutic applications

The positioning of this compound within the benzenesulfonamide family also reflects the influence of structure-based drug design principles. The elaborate heterocyclic framework provides multiple points of interaction with potential biological targets, while the benzenesulfonamide component contributes established pharmacophoric properties. This combination strategy represents a mature approach to lead compound optimization that leverages both traditional medicinal chemistry knowledge and modern structural insights.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its immediate pharmaceutical potential to encompass broader implications for synthetic methodology and molecular design. The compound represents a sophisticated example of how multiple heterocyclic systems can be integrated within a single molecular framework to create novel chemical entities with enhanced properties and potential biological activities.

The benzofuran component of the molecule contributes to its significance within heterocyclic chemistry through its well-established role as a privileged scaffold in medicinal chemistry. Benzofuran derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. The fusion of this benzofuran system with a naphthalene ring creates an extended aromatic framework that provides opportunities for π-π stacking interactions and enhanced binding affinity with aromatic amino acid residues in protein targets.

The tetrahydronaphtho[1,2-b]benzofuran core system represents a particularly sophisticated example of heterocyclic complexity, demonstrating how traditional aromatic systems can be modified through partial saturation and ring fusion to create three-dimensional molecular architectures. This structural feature is significant because it illustrates how conformational rigidity can be introduced into molecular frameworks while maintaining the electronic properties associated with aromatic systems. The partial saturation of the naphthalene ring system introduces conformational flexibility in specific regions while maintaining overall structural integrity.

From a synthetic perspective, the compound's complexity demonstrates the current state of heterocyclic synthesis methodology. The successful construction of such elaborate molecular architectures requires sophisticated synthetic planning and the application of advanced coupling and cyclization reactions. The ability to prepare compounds of this complexity routinely indicates the maturation of synthetic organic chemistry and its capacity to access previously inaccessible regions of chemical space.

The compound also serves as a valuable probe for understanding structure-activity relationships within complex heterocyclic systems. The multiple structural elements present in the molecule provide opportunities to dissect the individual contributions of different pharmacophoric components to overall biological activity. This analytical capability is crucial for the rational design of improved therapeutic agents and represents a significant advance over empirical approaches to drug discovery.

Properties

IUPAC Name

N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3S/c1-4-27(2,3)18-14-15-25-22(16-18)23-17-24(20-12-8-9-13-21(20)26(23)31-25)28-32(29,30)19-10-6-5-7-11-19/h5-13,17-18,28H,4,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBFPGMRGYRKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

Patent data outlines optimal conditions for sulfonamide formation:

  • Solvent : Chlorobenzene or toluene (non-polar solvents minimize hydrolysis of sulfonyl chloride).

  • Catalyst : N,N-Dimethylformamide (DMF, 0.1–1.0 eq) accelerates the reaction by activating the sulfonyl chloride.

  • Temperature : 70–90°C for 4–8 hours.

  • Workup : Quenching with ice water followed by extraction with tert-butyl methyl ether or dichloromethane.

Purification

Crude product purification involves:

  • Acid-Base Extraction : Washing with 10% HCl to remove unreacted amine, followed by neutralization with NaHCO₃.

  • Recrystallization : Hexane or heptane at 0–5°C yields high-purity crystals (>95% by HPLC).

Table 1: Representative Sulfonamide Coupling Conditions

ParameterValueSource
SolventChlorobenzene
CatalystDMF (0.5 eq)
Temperature80°C
Reaction Time6 hours
Yield75–85%

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), tert-pentyl methyl groups (δ 1.2–1.4 ppm), and sulfonamide NH (δ 5.5–6.0 ppm).

  • HPLC Purity : >99% achieved via gradient elution with acetonitrile/water.

Challenges and Optimization

Steric Hindrance

The tert-pentyl group impedes both alkylation and sulfonamide coupling. Kinetic studies suggest increasing reaction temperatures by 10–15°C improves rates but risks decomposition.

Byproduct Formation

Common byproducts include:

  • Over-alkylated derivatives : Mitigated by using stoichiometric tert-pentyl halide.

  • Sulfonic Acid Impurities : Controlled by rigorous drying of intermediates before sulfonylation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorosulfonic acid for sulfonation, or nitration using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, given their ability to interact with biological macromolecules.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism by which N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the polycyclic core can engage in hydrophobic interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

Key structural analogs differ in the substituents attached to the sulfonamide benzene ring or the tetracyclic core. Below is a comparative analysis:

Table 1: Key Structural and Molecular Differences
Compound Name Substituents Molecular Formula Molecular Weight CAS Number
Target Compound - Benzenesulfonamide (unsubstituted benzene) C28H31NO3S 461.62 Not explicitly provided
4-Ethoxy derivative - 4-Ethoxybenzenesulfonamide C28H31NO4S 477.61 442535-94-6
4-Bromo derivative - 4-Bromobenzenesulfonamide C22H16BrNO4S 470.34 406474-45-1
Thiophene-sulfonamide analog - Thiophene-2-sulfonamide C25H27NO3S2 477.62 518053-39-9
4-tert-Butyl derivative - 4-tert-Butylbenzenesulfonamide C32H37NO3S 515.71 494830-40-9
Key Observations:
  • Steric Considerations : The tert-pentyl group in the target compound and the tert-butyl group in the 4-tert-butyl derivative (CAS 494830-40-9) create significant steric bulk, likely affecting binding affinity in biological systems .
  • Heterocyclic Variants : Replacing benzene with thiophene (CAS 518053-39-9) alters solubility and hydrogen-bonding capacity due to sulfur’s polarizability .

Pharmacological Potential (Inferred from Structural Data)

  • Enzyme Inhibition: The sulfonamide group is a known pharmacophore for carbonic anhydrase or cyclooxygenase inhibition. The tert-pentyl group may enhance lipophilicity, improving membrane permeability .

Biological Activity

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzofuran moiety, which is known to influence its biological activity. The structural formula can be represented as follows:

C20H25NO2S\text{C}_{20}\text{H}_{25}\text{N}\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing sulfonamide and benzofuran structures exhibit a range of biological activities, including antiviral, anticancer, and cardiovascular effects.

Anticancer Potential

Benzofuran-based sulfonamides have shown moderate growth inhibitory activity against several cancer cell lines. For instance, a study evaluated the selectivity of novel benzofuran-based sulfonamides towards carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis. The results indicated that certain derivatives exhibited significant selectivity towards hCA IX and XII, suggesting potential for targeted cancer therapy .

Cardiovascular Effects

Research on related benzenesulfonamide compounds indicates their influence on cardiovascular parameters. In isolated rat heart models, compounds similar to this compound were shown to alter perfusion pressure and coronary resistance. These findings suggest that such compounds may have therapeutic implications for conditions like hypertension .

Case Studies

  • Study on Perfusion Pressure : An experimental design was established to evaluate the effects of various benzenesulfonamides on coronary resistance using isolated rat hearts. The results highlighted significant changes in perfusion pressure when treated with these compounds compared to controls, indicating their potential cardiovascular effects (Table 1) .
    GroupCompoundDose (nM)
    IControl-
    IIBenzenesulfonamide0.001
    IIICompound 20.001
    IVCompound 30.001
    VCompound 40.001
    VICompound 50.001
  • Anticancer Activity Assessment : A comparative study was conducted using the US-NCI protocol to evaluate the anticancer activity of benzofuran derivatives against a panel of sixty cancer cell lines. The findings revealed selective activity against specific lines, indicating the potential for further development as anticancer agents .

Q & A

Q. What are the optimal synthetic pathways for N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide, considering steric hindrance from the tert-pentyl group?

Methodological Answer: A stepwise synthesis is recommended:

Core framework construction : Start with naphtho[1,2-b]benzofuran derivatives. Bromination or nitration at the 8-position (as in analogous naphthofuran systems) introduces reactivity for tert-pentyl group attachment .

Substitution with tert-pentyl : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce tert-pentyl, leveraging steric tolerance of bulky ligands (e.g., SPhos) .

Sulfonamide functionalization : React the amine intermediate with benzenesulfonyl chloride under Schotten-Baumann conditions. Protect reactive sites with trimethylsilyl groups to avoid side reactions .
Key Consideration : Monitor reaction progress via LC-MS to detect intermediates and byproducts .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Methodological Answer: Use a multi-technique approach:

  • NMR : Confirm regiochemistry of substitution via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR. For example, tert-pentyl protons appear as a singlet (~1.2 ppm), while sulfonamide protons resonate downfield (~9.4 ppm) .
  • LC-HRMS : Verify molecular ion [M+H]+^+ with <2 ppm mass error.
  • XRD (if crystalline) : Resolve spatial arrangement of the tetrahydronaphtho-benzofuran core and sulfonamide orientation .

Q. What solvent systems are suitable for solubility testing of this compound?

Methodological Answer: Prioritize low-polarity solvents due to the hydrophobic tert-pentyl group:

  • Primary solvents : Dichloromethane (DCM), tetrahydrofuran (THF).
  • Secondary options : Dimethyl sulfoxide (DMSO) for biological assays, but verify stability via UV-Vis (240–400 nm) over 24 hours .
    Note : For aqueous solubility enhancement, use β-cyclodextrin inclusion complexes (test at 1:1–1:3 molar ratios) .

Advanced Research Questions

Q. How can researchers investigate the regioselectivity of electrophilic substitutions on the naphtho-benzofuran scaffold?

Methodological Answer:

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites. Compare with experimental bromination/nitration outcomes .
  • Isotopic labeling : Use 15N^{15} \text{N}-labeled sulfonamide to track electronic effects on substitution patterns via 1H^1 \text{H}-15N^{15} \text{N} HMBC NMR .

Q. How to resolve contradictions in chromatographic data for degradation products?

Methodological Answer:

  • SPE optimization : Test Oasis HLB, MCX, and MAX sorbents (Waters) to isolate degradation products. HLB is preferred for polar metabolites, while MCX captures cationic species .
  • GC-MS vs. LC-MS/MS : Use GC-MS for volatile tert-pentyl fragments (e.g., isopentane derivatives) and LC-MS/MS for sulfonamide-related polar degradation .

Q. What computational strategies enable predictive design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction path search : Apply quantum chemical methods (e.g., GRRM17) to simulate cyclization and sulfonamide coupling steps. Validate with experimental yields .
  • QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptor count from analogs (e.g., fluorinated sulfonamides ).

Q. How to assess non-covalent interactions (e.g., π-π stacking) between this compound and biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) with immobilized protein targets.
  • Fluorescence quenching : Titrate compound against tryptophan-rich proteins (e.g., albumin) to quantify static vs. dynamic quenching .

Q. What methodologies quantify environmental persistence of this compound in wastewater systems?

Methodological Answer:

  • SPE-LC-MS/MS : Extract 100 mL wastewater samples using Oasis HLB cartridges. Use isotopically labeled internal standards (e.g., 13C^{13} \text{C}-sulfonamide) to correct matrix effects .
  • Aerobic/anaerobic degradation : Incubate with activated sludge (20–30°C, pH 7) and monitor half-life via MRM transitions .

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